5-Bromo-1H-pyrazolo[3,4-B]pyrazine

Catalog No.
S3315390
CAS No.
1196152-90-5
M.F
C5H3BrN4
M. Wt
199.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-pyrazolo[3,4-B]pyrazine

CAS Number

1196152-90-5

Product Name

5-Bromo-1H-pyrazolo[3,4-B]pyrazine

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyrazine

Molecular Formula

C5H3BrN4

Molecular Weight

199.01

InChI

InChI=1S/C5H3BrN4/c6-4-2-7-5-3(9-4)1-8-10-5/h1-2H,(H,7,8,10)

InChI Key

AYXGMAXAMGHBMG-UHFFFAOYSA-N

SMILES

C1=C(N=C2C=NNC2=N1)Br

Canonical SMILES

C1=C(N=C2C=NNC2=N1)Br
  • Pharmaceutical applications

    Some pyrazolo[3,4-b]pyrazines exhibit various biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties []. However, specific research on 5-Br-PzP for these purposes is scarce.

  • Material science applications

    Pyrazolo[3,4-b]pyrazines show promise in material science due to their ability to form diverse functional materials. These materials exhibit interesting properties like photoluminescence, fluorescence, and non-linear optics [, ]. While research on 5-Br-PzP in this area is limited, its potential for specific material applications is being explored.

5-Bromo-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic organic compound characterized by its unique pyrazole structure. It has a molecular formula of C5H3BrN4 and a molecular weight of 199.01 g/mol. The compound is identified by the CAS Number 1196152-90-5 and is typically presented as a solid . Its structure consists of two fused pyrazole rings, which contributes to its chemical reactivity and biological properties.

. Notably, it can undergo:

  • Copper-catalyzed coupling reactions: This involves coupling with sulfonamide derivatives, yielding compounds with potential antibacterial properties .
  • Iodination: The compound can be iodinated to produce 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyridine, which serves as an intermediate for further synthetic transformations .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-Bromo-1H-pyrazolo[3,4-B]pyrazine exhibits various biological activities. It has been associated with:

  • Antimicrobial properties: The derivatives formed from its reactions have shown potential as antibacterial agents.
  • Antioxidant activity: Some studies suggest that compounds derived from 5-bromo derivatives may possess antioxidant effects, contributing to their therapeutic potential .

Several synthesis methods exist for producing 5-Bromo-1H-pyrazolo[3,4-B]pyrazine:

  • Direct bromination: This method involves the bromination of pyrazolo derivatives under specific conditions.
  • Iodination followed by coupling: As previously mentioned, iodination can create useful intermediates for further reactions.
  • Use of various catalysts: Catalysts such as copper iodide have been employed to facilitate reactions involving this compound and its derivatives .

These methods demonstrate the compound's accessibility for research and industrial applications.

5-Bromo-1H-pyrazolo[3,4-B]pyrazine has several applications:

  • Pharmaceutical development: Its derivatives are being explored for their potential as new antimicrobial agents.
  • Chemical research: The compound serves as a building block in synthesizing more complex heterocyclic structures.

These applications underline the importance of this compound in advancing medicinal chemistry.

Interaction studies involving 5-Bromo-1H-pyrazolo[3,4-B]pyrazine have focused on its binding affinity with various biological targets. Preliminary data suggest that it may interact with enzymes or receptors involved in disease processes. Further studies are needed to elucidate these interactions fully and assess their implications for drug development.

Several compounds share structural similarities with 5-Bromo-1H-pyrazolo[3,4-B]pyrazine. These include:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-1H-pyrazolo[3,4-c]pyridineFused pyrazole and pyridine ringsExhibits different reactivity patterns
4-Amino-1H-pyrazoleSimple pyrazole structureLacks bromination; used in different synthetic pathways
Pyrazolo[3,4-b]pyridineSimilar fused ring systemKnown for distinct biological activities

These comparisons highlight the unique attributes of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine while situating it within a broader context of related compounds.

XLogP3

0.9

Wikipedia

5-Bromo-1H-pyrazolo[3,4-b]pyrazine

Dates

Modify: 2023-08-19

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